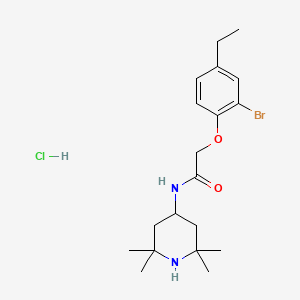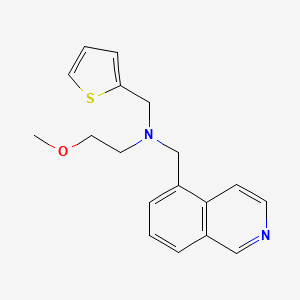![molecular formula C24H23BrN2O2S B4070835 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Descripción general
Descripción
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C24H23BrN2O2S This compound is characterized by the presence of a bromobenzyl group, a sulfanylacetyl group, and a phenylethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. The bromobenzyl group can be introduced through electrophilic aromatic substitution reactions, where bromine is added to a benzyl compound under controlled conditions. The sulfanylacetyl group is then attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetyl halide. Finally, the phenylethylbenzamide moiety is introduced through an amide coupling reaction, where an amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfanylacetyl group can interact with thiol groups in proteins, affecting their function. The phenylethylbenzamide moiety can bind to hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[(2-chlorobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
- 2-({[(2-fluorobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
- 2-({[(2-iodobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide
Uniqueness
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(1-phenylethyl)benzamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s binding interactions with molecular targets. Additionally, the combination of the sulfanylacetyl and phenylethylbenzamide moieties provides a versatile scaffold for further chemical modifications and optimization.
Propiedades
IUPAC Name |
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2S/c1-17(18-9-3-2-4-10-18)26-24(29)20-12-6-8-14-22(20)27-23(28)16-30-15-19-11-5-7-13-21(19)25/h2-14,17H,15-16H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHFOJJLBYEJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B4070763.png)

![1-(4-Bromophenyl)-3-[methyl(prop-2-enyl)amino]pyrrolidine-2,5-dione](/img/structure/B4070774.png)
![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![(4-Ethylphenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B4070800.png)
![N-[(2,4-dichlorophenyl)methyl]-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070808.png)
![N-(oxolan-2-ylmethyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4070819.png)

![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B4070843.png)
![6-{[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4070846.png)
![N-{2-[2-(1-cyclohexen-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4070849.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)
